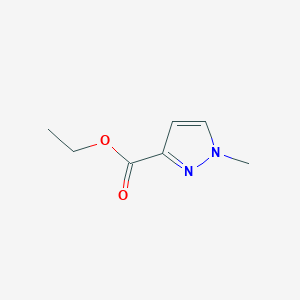

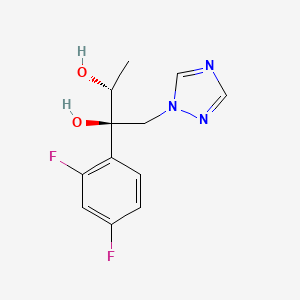

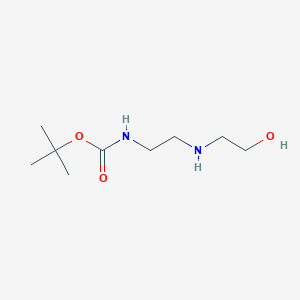

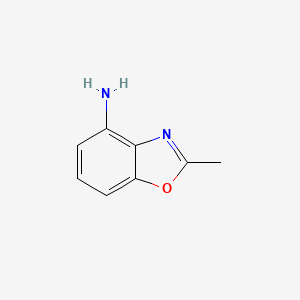

2-Methyl-1,3-benzoxazol-4-amine

Descripción general

Descripción

2-Methyl-1,3-benzoxazol-4-amine is a compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocycles containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The methyl group attached to the benzoxazole ring indicates the presence of a substituent that can influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis .

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines in the presence of acetic acid or perchloric acid affords 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, which can be further modified to obtain O-methyl derivatives . Additionally, the benzoxazol-2-yl- substituent has been utilized as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, indicating the versatility of benzoxazole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, was determined by single crystal X-ray diffraction, and the molecular conformation was found to be stabilized by intramolecular hydrogen bonding . Such detailed structural analyses are crucial for understanding the properties and reactivity of benzoxazole derivatives.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo a range of

Aplicaciones Científicas De Investigación

1. Synthetic Organic Chemistry

- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

2. Anticancer Activity

- Application : Benzoxazole and its derivative represent a very important class of heterocyclic compounds, which have a diverse therapeutic area. Recently, many active compounds synthesized are very effective; natural products isolated with benzoxazole moiety have also shown to be potent towards cancer .

- Methods : Different research groups have done much progress in designing compounds with benzoxazole, synthesizing them, and collecting anticancer activity data of those against various human cancer cell lines .

- Results : An attempt has been made to see how various heterocyclic moiety attached with benzoxazole have an effect on the anticancer activity of the various benzoxazole compounds synthesized by different groups .

3. Antifungal Activity

- Application : Benzoxazole derivatives have shown promising antifungal activity. They have been found to be effective against various fungal strains .

- Methods : The compounds are typically synthesized from 2-aminophenol and various other reagents, and their antifungal activity is assessed using standard microbiological techniques .

- Results : The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .

4. Optical Brighteners

- Application : Benzoxazole derivatives are of interest for optical brighteners in laundry detergents .

- Methods : Benzoxazole derivatives are synthesized and incorporated into laundry detergents. When clothes are washed with these detergents, the optical brighteners absorb ultraviolet light and re-emit it as blue light, making the clothes appear whiter and brighter .

- Results : 2,5-bis(benzoxazol-2-yl)thiophene is intensely fluorescent and its derivatives are used as optical brighteners, e.g. in laundry detergents .

5. Antioxidant Activity

- Application : Benzoxazole derivatives have shown promising antioxidant activity. They have been found to be effective in various antioxidant assays .

- Methods : The compounds are typically synthesized from 2-aminophenol and various other reagents, and their antioxidant activity is assessed using standard biochemical techniques .

- Results : The compounds displayed antioxidant activity and this activity is similar to the standard drug ascorbic acid .

6. Anti-inflammatory Activity

- Application : Benzoxazole derivatives have shown promising anti-inflammatory activity. They have been found to be effective in various inflammation models .

- Methods : The compounds are typically synthesized from 2-aminophenol and various other reagents, and their anti-inflammatory activity is assessed using standard biochemical techniques .

- Results : The compounds displayed anti-inflammatory activity and this activity is similar to the standard drug ibuprofen .

Safety And Hazards

- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

- Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke during use), P280 (Wear protective gloves/eye protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell; Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water; Call a POISON CENTER or doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place; Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).

Direcciones Futuras

Researchers should explore the following aspects:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Synthesize derivatives for enhanced properties.

- Applications : Explore applications in drug discovery, materials science, or catalysis.

Propiedades

IUPAC Name |

2-methyl-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEULNBJKLTXMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442335 | |

| Record name | 2-Methyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-benzoxazol-4-amine | |

CAS RN |

342897-54-5 | |

| Record name | 2-Methyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.